5-Methoxy-3-(tributylstannyl)pyridine
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Overview
Description
Preparation Methods
The synthesis of 5-Methoxy-3-(tributylstannyl)pyridine typically involves the stannylation of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography or recrystallization .
Chemical Reactions Analysis
5-Methoxy-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille cross-coupling reactions, where the tributyltin group is replaced by a different substituent.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyridine ring can undergo reduction reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-3-(tributylstannyl)pyridine is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(tributylstannyl)pyridine depends on its application. In Stille coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of a new carbon-carbon bond . The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
5-Methoxy-3-(tributylstannyl)pyridine can be compared with other stannylated pyridines, such as 5-Methyl-2-(tributylstannyl)pyridine . While both compounds are used in Stille coupling reactions, this compound has a methoxy group that can provide additional reactivity and selectivity . Other similar compounds include 3-(tributylstannyl)pyridine and 2-(tributylstannyl)pyridine .
Properties
IUPAC Name |
tributyl-(5-methoxypyridin-3-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVKQYWOEUQEKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656783 |
Source
|
Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-74-4 |
Source
|
Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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